molecular formula C20H15N3O3S B2746107 (E)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1173541-01-9

(E)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2746107
CAS No.: 1173541-01-9
M. Wt: 377.42
InChI Key: AFWOXUSZENRJAV-XUTLUUPISA-N
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Description

(E)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a sophisticated chemical probe designed for investigating kinase function and associated signaling pathways. Its core structure, featuring a benzothiazole moiety linked to a benzoxazolone unit via an (E)-configured acetamide bridge, is engineered for high-affinity binding to specific ATP pockets. The incorporated prop-2-yn-1-yl (propargyl) group is a critical functional handle, enabling target identification and validation through click chemistry strategies for subsequent pull-down or labeling assays. This compound is of significant research value in the study of kinase inhibition , particularly for exploring the pathophysiology of neurodegenerative disorders, as related structural analogs have demonstrated activity against key kinases implicated in tauopathy. Researchers utilize this molecule to elucidate mechanisms of aberrant phosphorylation and to probe the complex kinase signaling networks in cancer and neurological disease models, providing a powerful tool for chemical biology and early-stage drug discovery.

Properties

IUPAC Name

N-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S/c1-3-10-22-15-9-8-13(2)11-17(15)27-19(22)21-18(24)12-23-14-6-4-5-7-16(14)26-20(23)25/h1,4-9,11H,10,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWOXUSZENRJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)CN3C4=CC=CC=C4OC3=O)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound integrates various structural motifs, including a benzo[d]thiazole moiety and an oxo-benzoxazole, which may contribute to its pharmacological properties.

Structural Characteristics

The compound's molecular formula is C20H15N3O3S\text{C}_{20}\text{H}_{15}\text{N}_{3}\text{O}_{3}\text{S} with a molecular weight of 377.4 g/mol. Its structure can be summarized as follows:

Property Details
Molecular Formula C₁₈H₁₅N₃O₃S
Molecular Weight 377.4 g/mol
CAS Number 1173541-01-9

Biological Activities

Preliminary studies indicate that this compound exhibits a range of biological activities, which are summarized below:

Anticancer Activity

Research indicates that compounds containing thiazole and oxazole moieties often display significant anticancer properties. For instance, similar derivatives have shown cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell proliferation.

Antimicrobial Properties

The presence of the benzo[d]thiazole structure is associated with antimicrobial activity. Studies have demonstrated that derivatives of this class can inhibit the growth of bacteria and fungi, suggesting a potential role in treating infectious diseases.

Anti-inflammatory Effects

The alkyne substituent in the compound may contribute to anti-inflammatory properties. Compounds with similar structures have been reported to reduce inflammation markers in vitro and in vivo, indicating a possible therapeutic application in inflammatory conditions.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the mechanisms of action and structure-activity relationships (SAR).

  • Antitumor Activity : A study found that thiazole derivatives exhibited potent antitumor effects against human cancer cell lines, with some compounds outperforming standard chemotherapy agents like doxorubicin .
  • Antimicrobial Efficacy : Research on benzothiazole derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with some compounds showing minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Mechanistic Insights : Computational studies suggest that the binding affinity of these compounds to target proteins could be enhanced by specific structural features such as hydrogen bonding and hydrophobic interactions, which are critical for their biological efficacy .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities, making it a candidate for further investigation in drug development:

  • Antimicrobial Activity :
    • Studies have shown that compounds with similar structural motifs to (E)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene) demonstrate significant antimicrobial properties. For instance, derivatives of benzothiazole are known to exhibit activity against a range of bacterial and fungal strains, suggesting that this compound may also possess similar effects .
  • Anticancer Potential :
    • The presence of the thiazole and oxazole rings in the structure has been linked to anticancer properties. Research has indicated that various derivatives can inhibit cancer cell proliferation by inducing apoptosis in tumor cells. The specific mechanisms often involve the modulation of signaling pathways related to cell survival and death .
  • Anti-inflammatory Effects :
    • Compounds featuring benzothiazole structures have been reported to exhibit anti-inflammatory activities. This is particularly relevant given the rising interest in developing new anti-inflammatory agents that can provide therapeutic benefits without significant side effects .

Synthetic Methodologies

The synthesis of (E)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide can be achieved through various synthetic pathways, which include:

  • Condensation Reactions :
    • The compound can be synthesized via a condensation reaction between appropriate amines and carbonyl compounds under acidic or basic conditions. This method allows for the formation of the ylidene structure essential for its biological activity .
  • Functional Group Modifications :
    • Further functionalization of the synthesized compound can be performed to enhance its biological properties or to tailor its pharmacokinetic profile. This includes modifications such as alkylation or acylation at specific positions on the benzothiazole or oxazole rings .

Case Studies

Several case studies have highlighted the applications and efficacy of similar compounds:

  • Antimicrobial Studies :
    • A study demonstrated that benzothiazole derivatives showed promising results against resistant strains of bacteria, indicating the potential for (E)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene) to serve as a lead compound in the development of new antibiotics .
  • Cancer Research :
    • In vitro studies have revealed that derivatives with similar backbones can inhibit tumor growth in various cancer cell lines, suggesting that this compound may also possess anticancer properties worth exploring further .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related benzothiazole/acetamide derivatives:

Compound Name Structural Features Biological Activity Key Findings References
Target Compound: (E)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2-ylidene)-2-(2-oxobenzo[d]oxazol-3-yl)acetamide 6-methyl benzothiazole, propargyl group, 2-oxobenzo[d]oxazol-3-yl acetamide Hypothesized kinase inhibition/antimicrobial Structural analogs suggest potential VEGFR-2 or antimicrobial targeting.
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) Nitro group, thiadiazole, phenylurea substituent Anticancer (VEGFR-2 inhibition) IC₅₀ values: 0.89–1.24 µM (VEGFR-2); molecular docking validated binding.
(E)-2-(5-Substitutedbenzylidene-2,4-dioxothiazolidin-3-yl)-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide Thiocyanate, dioxothiazolidin ring Antimicrobial, anti-HIV Intermediate 2-chloro analog showed cytotoxicity (CC₅₀ <10 µM for MT-4 cells).
2-(Benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide (3a–3g) Thioether, oxoindolinylidene hydrazide Anti-inflammatory, analgesic Compound 5d (anti-inflammatory) and 5e (analgesic) most potent.
2-(5-(2-(Bis(pyridin-2-ylmethyl)amino)acetamido)-2-oxobenzo[d]oxazol-3-yl)-N-methyl-N-phenylacetamide Benzo[d]oxazol-3-yl, pyridinyl chelator TSPO-targeted SPECT imaging Demonstrated selective binding for translocator protein (TSPO).
EP348550A1 Derivatives (e.g., N-(6-trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide) Trifluoromethyl, methoxy groups Undisclosed pharmaceutical activity Patented for solubility and bioavailability optimization.

Key Structural and Functional Insights:

Substituent-Driven Bioactivity: The nitro group in ’s compound enhances VEGFR-2 inhibition, while the thiocyanate in ’s derivatives correlates with antimicrobial/anti-HIV activity. The target compound’s 2-oxobenzo[d]oxazol-3-yl group may mimic kinase-binding motifs seen in and . Propargyl vs.

Synthetic Approaches :

  • Click chemistry (1,3-dipolar cycloaddition) in and nucleophilic substitution in are common strategies for benzothiazole-acetamide hybrids. The target compound may employ similar routes, leveraging copper-catalyzed alkyne-azide cycloaddition for propargyl incorporation.

Pharmacokinetic Considerations :

  • The 6-methyl group on the benzothiazole core in the target compound likely increases lipophilicity compared to ’s trifluoromethyl derivatives, which balance solubility and membrane permeability.

Therapeutic Potential: While ’s benzo[d]oxazol-3-yl acetamide is a diagnostic tool, the target compound’s hybrid structure suggests broader therapeutic applicability, pending empirical validation.

Q & A

Q. What are the optimal synthetic routes for (E)-N-(6-methyl-3-(prop-2-yn-1-yl)...acetamide, and how can reaction efficiency be monitored?

  • Methodological Answer : The compound can be synthesized via multi-component reactions (MCRs), which efficiently assemble complex structures from simpler precursors. Key steps include:
  • Copper-catalyzed 1,3-dipolar cycloaddition for forming heterocyclic cores (e.g., triazole or thiazole rings) under mild conditions (room temperature, tert-BuOH/H₂O solvent system) .
  • TLC monitoring (hexane:ethyl acetate 8:2) to track reaction progress and ensure purity .
  • Purification via recrystallization (ethanol) or column chromatography .
  • Example protocol: Stirring precursors with Cu(OAc)₂ (10 mol%) for 6–8 hours, followed by extraction and solvent evaporation .

Q. How should researchers characterize the compound’s structural integrity and purity?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • NMR spectroscopy (¹H, ¹³C) to confirm connectivity of the benzothiazole, benzoxazolone, and propynyl groups. Key signals include aromatic protons (δ 7.2–8.6 ppm) and carbonyl resonances (C=O at ~165–170 ppm) .
  • HRMS for molecular weight validation (e.g., [M+H]⁺ calculated vs. observed) .
  • IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1670 cm⁻¹, N-H at ~3260 cm⁻¹) .

Q. What preliminary biological activities are associated with structurally analogous benzothiazole derivatives?

  • Methodological Answer : Analogous compounds exhibit antimicrobial and anticancer properties. For initial screening:
  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ values compared to standard chemotherapeutics .
  • Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Note: Substituents like bromine or methyl groups enhance bioactivity by improving target binding .

Q. Which solvents and catalysts are critical for optimizing reaction yields?

  • Methodological Answer :
  • Solvents : Polar aprotic solvents (DMF, DMSO) for nucleophilic substitutions; tert-BuOH/H₂O for cycloadditions .
  • Catalysts : Cu(OAc)₂ for azide-alkyne couplings , palladium complexes for cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Bases : Triethylamine or NaH for deprotonation in amide bond formation .

Q. How can researchers assess the compound’s stability under varying conditions?

  • Methodological Answer : Conduct stability studies by:
  • Thermogravimetric analysis (TGA) to determine decomposition temperatures .
  • pH-dependent stability tests : Incubate in buffers (pH 3–10) and monitor degradation via HPLC .
  • Light sensitivity : Expose to UV-Vis light and track changes using UV spectroscopy .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s potential enzyme inhibition or receptor modulation?

  • Methodological Answer :
  • Molecular docking : Use software (AutoDock, Schrödinger) to model interactions with targets like kinases or GPCRs. Focus on hydrogen bonding with the benzoxazolone carbonyl and hydrophobic interactions from the methyl/propynyl groups .
  • Enzyme assays : Measure inhibition of COX-2 or topoisomerase II using fluorogenic substrates .
  • SAR studies : Modify the propynyl or methyl groups and compare bioactivity to identify critical pharmacophores .

Q. How can computational methods predict the compound’s electronic properties and reactivity?

  • Methodological Answer :
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to analyze HOMO-LUMO gaps and charge distribution. The benzothiazole ring often acts as an electron-deficient moiety, influencing electrophilic reactivity .
  • MD simulations : Simulate solvation effects in water/DMSO to predict solubility and aggregation tendencies .

Q. What strategies improve the compound’s bioavailability and target selectivity?

  • Methodological Answer :
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to the acetamide moiety for enhanced permeability .
  • Lipinski’s Rule compliance : Calculate logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors to optimize pharmacokinetics .
  • Targeted delivery : Conjugate with antibodies or nanoparticles for site-specific action .

Q. How do structural modifications impact cytotoxicity and off-target effects?

  • Methodological Answer :
  • Comparative cytotoxicity assays : Test analogs with varying substituents (e.g., chloro vs. methyl) on normal cell lines (e.g., HEK293) vs. cancer cells .
  • Transcriptomic profiling : Use RNA-seq to identify differentially expressed genes in treated cells, highlighting pathways like apoptosis or oxidative stress .

Q. What advanced analytical techniques resolve contradictions in reported bioactivity data?

  • Methodological Answer :
  • Metabolomics : LC-MS/MS to identify active metabolites vs. parent compound contributions .
  • Crystallography : Solve X-ray structures of the compound bound to targets (e.g., crystallized enzyme complexes) to validate docking predictions .
  • Dose-response validation : Repeat assays with rigorous controls (e.g., ATP levels for viability assays) to rule out false positives .

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